Cupric 2,2-dimethyloctanoate

Description

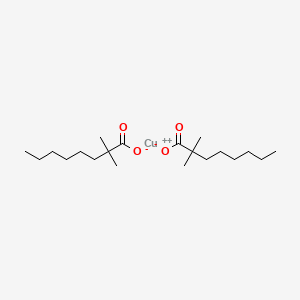

Structure

3D Structure of Parent

Properties

CAS No. |

91364-56-6 |

|---|---|

Molecular Formula |

C20H38CuO4 |

Molecular Weight |

406.1 g/mol |

IUPAC Name |

copper;2,2-dimethyloctanoate |

InChI |

InChI=1S/2C10H20O2.Cu/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

OBVXRVXLEWTKNS-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies for Cupric 2,2 Dimethyloctanoate and Analogous Complexes

Direct Synthesis Approaches

Direct synthesis methods involve the reaction of a copper(II) source with the carboxylic acid or its salt. The choice of method often depends on the solubility of the reactants and the desired purity of the final product.

Solvent-based methods are the most common and versatile routes for preparing copper(II) carboxylates. These techniques rely on the reaction of a copper(II) salt with the carboxylic acid or its corresponding carboxylate salt in a suitable solvent, leading to the precipitation or crystallization of the desired product. Three widely used variations exist for the synthesis of copper(II) carboxylates. bu.edu.eg

One common approach involves the reaction of basic copper(II) carbonate with the carboxylic acid. bu.edu.eg This method is advantageous as the byproducts are water and carbon dioxide, which are easily removed from the reaction mixture. For the synthesis of cupric 2,2-dimethyloctanoate, this would involve the direct reaction of 2,2-dimethyloctanoic acid with basic copper(II) carbonate.

A second method is the reaction of the sodium salt of the carboxylic acid with a water-soluble copper(II) salt, such as copper(II) sulfate. bu.edu.eg This is particularly suitable when the target copper carboxylate has low solubility in water, as it will precipitate out of the solution upon mixing. bu.edu.eg

The third major solvent-based technique is the reaction of copper(II) acetate (B1210297) with the carboxylic acid, often in an ethanol-water solution. This method is particularly effective when the carboxylic acid is more soluble in ethanol (B145695) than in water. bu.edu.eg The reaction is driven by the formation of the desired copper carboxylate, which may precipitate or be isolated by solvent evaporation. For instance, the synthesis of various copper(II) phenylcarboxylate complexes has been successfully achieved by reacting the corresponding carboxylic acid in ethanol with an aqueous solution of a copper(II) salt. mdpi.com

Table 1: Comparison of Common Solvent-Based Synthesis Methods for Copper(II) Carboxylates bu.edu.eg

| Method | Copper(II) Precursor | Carboxylate Source | Typical Solvent | Key Advantage |

| Carbonate Method | Basic Copper(II) Carbonate | Carboxylic Acid | Water/Ethanol | Benign byproducts (H₂O, CO₂) |

| Salt Metathesis | Copper(II) Sulfate | Sodium Carboxylate | Water | Effective for water-insoluble products |

| Acetate Exchange | Copper(II) Acetate | Carboxylic Acid | Ethanol/Water | Suitable for acids with low water solubility |

Electrochemical synthesis offers a direct and often cleaner route to copper(II) carboxylates. This method typically involves the anodic dissolution of a copper electrode in a non-aqueous solvent containing the carboxylic acid. acs.org The process eliminates the need for a copper salt precursor, as the copper anode itself serves as the source of Cu(II) ions.

In a typical setup, a copper foil acts as the anode and a less reactive material, such as a graphite (B72142) rod, serves as the cathode. analis.com.my The electrolysis is carried out in a solution of the carboxylic acid (e.g., 2,2-dimethyloctanoic acid) in a suitable solvent, often with a supporting electrolyte like ammonium (B1175870) acetate to improve conductivity. analis.com.my As voltage is applied, the copper anode oxidizes to Cu(II) ions, which then react directly with the deprotonated carboxylate ions in the solution to form the copper(II) carboxylate complex. analis.com.my This technique has been successfully used to synthesize copper(II) oleate (B1233923) with high yield (98%). analis.com.my The parameters for this synthesis can be adapted for analogous long-chain carboxylates.

Table 2: Optimized Parameters for Electrochemical Synthesis of Copper(II) Oleate analis.com.my

| Parameter | Value |

| Anode | Copper Foil |

| Cathode | Graphite Rod |

| Ligand Solution | 0.1 M Oleic Acid |

| Supporting Electrolyte | 0.5 M Ammonium Acetate (CH₃COONH₄) |

| Applied Voltage | 10 V |

| Electrolysis Time | 2 hours |

| Temperature | Room Temperature (~27 °C) |

| Yield | 98% |

Ligand Design and Precursor Selection for 2,2-Dimethyloctanoate Derivatives

The structure and properties of copper(II) carboxylate complexes can be significantly modified by the introduction of additional ligands, known as co-ligands or auxiliary ligands. This leads to the formation of heteroleptic complexes, where the copper center is coordinated to both the carboxylate and the co-ligand. nih.gov The design of these complexes involves careful selection of both the primary carboxylate ligand and the auxiliary N-donor or O-donor ligands.

The 2,2-dimethyloctanoate ligand is sterically bulky due to the gem-dimethyl group at the alpha-position. This steric hindrance can influence the resulting structure, often favoring the formation of dinuclear "paddlewheel" structures, which are common for copper(II) carboxylates. mdpi.comnih.gov In this arrangement, four carboxylate ligands bridge two copper(II) centers. mdpi.com The axial positions of this paddlewheel structure can be occupied by solvent molecules or by intentionally added auxiliary ligands. nih.gov

The selection of precursors is crucial. For heteroleptic complexes, a common synthetic route involves reacting a pre-formed copper(II) carboxylate, such as copper(II) 2,2-dimethyloctanoate, with a nitrogen-donor ligand like pyridine (B92270) or its derivatives. nih.govnih.gov Alternatively, all three components—a copper(II) salt, the carboxylic acid, and the auxiliary ligand—can be reacted in a one-pot synthesis. The choice of auxiliary ligand can prevent the formation of polymeric structures and stabilize discrete molecular units. For example, ligands like 2-methylpyridine (B31789) and 3-methylpyridine (B133936) have been used to create binuclear paddlewheel complexes with specific geometries. nih.gov The steric bulk of the primary carboxylate ligand, such as 2,2-dimethyloctanoate, will influence which auxiliary ligands can be accommodated in the axial positions.

Exploration of Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound focuses on minimizing environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency.

Safer Solvents: Many traditional syntheses of metal complexes use volatile organic compounds (VOCs). Green approaches prioritize the use of safer solvents. The solvent-based methods described in section 2.1.1 can be made greener by using water or ethanol, which are considered environmentally benign solvents. bu.edu.eg

Atom Economy: The reaction of basic copper(II) carbonate with 2,2-dimethyloctanoic acid (Section 2.1.1) exhibits good atom economy, as the only byproducts are water and carbon dioxide, which are non-toxic. bu.edu.eg This is preferable to salt metathesis reactions that generate salt byproducts which must be separated and disposed of.

Energy Efficiency: Electrochemical synthesis (Section 2.1.2) can be highly energy-efficient and can often be performed at room temperature, reducing the energy costs associated with heating reaction mixtures. analis.com.my The direct use of a copper metal anode also represents a more efficient use of the copper precursor compared to multi-step preparations of copper salts. acs.organalis.com.my

Renewable Feedstocks: While 2,2-dimethyloctanoic acid is typically derived from petrochemical sources, there is growing interest in synthesizing analogous complexes from carboxylic acids derived from renewable feedstocks. For example, the electrochemical synthesis of copper(II) oleate was successfully performed using palm-based oleic acid. analis.com.my This highlights the potential for using bio-derived fatty acids in creating more sustainable copper carboxylate complexes.

By carefully selecting reactants, solvents, and reaction conditions, the synthesis of this compound and its analogues can be aligned with the principles of green chemistry, leading to more sustainable chemical processes.

Structural Elucidation and Advanced Characterization of Cupric 2,2 Dimethyloctanoate Complexes

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular structure and bonding within cupric 2,2-dimethyloctanoate. Each technique offers a unique window into the compound's properties, from the vibrational modes of its ligands to the electronic transitions of the central copper ion.

Infrared (IR) spectroscopy is a powerful method for determining the coordination mode of the carboxylate group in metal complexes. researchgate.net The vibrational frequencies of the carboxylate's asymmetric (νₐₛ) and symmetric (νₛ) stretching modes are particularly sensitive to the manner in which the carboxylate ligand binds to the metal center. 911metallurgist.comnih.gov The difference between these two frequencies (Δν = νₐₛ - νₛ) is a key diagnostic parameter. scispace.com

In this compound, the 2,2-dimethyloctanoate ligand can coordinate to the copper(II) ion in several ways, including monodentate, bidentate chelating, and bidentate bridging fashions. 911metallurgist.com For a monodentate coordination, a larger separation (Δν) between the asymmetric and symmetric stretching frequencies is expected, typically in the range of 200-300 cm⁻¹. 911metallurgist.com Conversely, a bidentate chelating or bridging coordination results in a smaller Δν value. 911metallurgist.comnih.gov For dinuclear Cu(II) carboxylates with a paddle-wheel structure, a Δν value between 170–250 cm⁻¹ is indicative of a bridging bidentate coordination mode. nih.gov The absence of the broad band around 3400–3000 cm⁻¹, which is characteristic of the –OH group of the free carboxylic acid, confirms the deprotonation and coordination of the carboxylate ligand. nih.gov

| Coordination Mode | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) |

|---|---|---|---|

| Ionic | 1510-1650 | 1280-1400 | ~110-270 |

| Monodentate | ~1650-1720 | ~1380-1420 | >200 |

| Bidentate Chelating | ~1520-1580 | ~1420-1480 | <150 |

| Bidentate Bridging | ~1580-1640 | ~1400-1450 | ~140-220 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of the copper(II) center in this compound. analis.com.my The spectra of Cu(II) complexes are typically characterized by two main types of electronic transitions: d-d transitions and ligand-to-metal charge transfer (LMCT) bands. nih.govmdpi.com

The d-d transitions, which occur in the visible region of the spectrum, are generally weak and appear as a broad absorption band. For many copper(II) carboxylates, this band is observed around 675-700 nm. analis.com.mymdpi.com The position and intensity of this band are sensitive to the coordination geometry around the Cu(II) ion. bch.ro For instance, a square planar or distorted octahedral geometry often results in a broad d-d band in this region. bch.ro

In addition to the d-d transitions, more intense LMCT bands are typically observed in the UV region. nih.gov These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based d orbital. mdpi.com For some dinuclear copper(II) carboxylates, a shoulder band around 360 nm can be a distinctive feature of the copper acetate-type dinuclear cluster. mdpi.com

| Transition Type | Wavelength Range (nm) | Assignment |

|---|---|---|

| d-d Transition | ~600-800 | Electronic transitions between d orbitals of the Cu(II) ion |

| LMCT | ~240-400 | Ligand-to-Metal Charge Transfer |

| Dinuclear Cluster Signature | ~360 (shoulder) | Characteristic of some paddle-wheel structures |

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic complexes such as this compound can be challenging due to the presence of the unpaired electron on the Cu(II) center. acs.orgacs.org This unpaired electron can cause significant broadening and shifting of the NMR signals, often rendering the spectra difficult to interpret. acs.orgnih.gov However, under certain conditions, it is possible to obtain useful structural information. acs.org

For paramagnetic Cu(II) complexes, the proton NMR signals of the coordinated ligands can be significantly shifted from their diamagnetic positions. rsc.org The magnitude and direction of these paramagnetic shifts depend on the distance and orientation of the nucleus relative to the paramagnetic center. rsc.org In some cases, despite the broadening, it is possible to assign the hyperfine-shifted resonances, which can confirm the coordination of the ligand to the metal. acs.org For binuclear copper(II) complexes with weak magnetic coupling, sharper signals may be observed compared to their mononuclear counterparts due to a decrease in the electron relaxation time. acs.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species like Cu(II) complexes. edpsciences.orgacs.org The EPR spectrum provides detailed information about the electronic structure and the coordination environment of the copper(II) ion. mdpi.com The spectrum is characterized by the g-tensor and the hyperfine coupling constant (A). ethz.ch

For Cu(II) (a d⁹ system), the g-values are typically greater than the free electron g-value of 2.0023. ethz.ch In an axially symmetric environment, the g-tensor is described by two components: g∥ and g⊥. ethz.ch The relative magnitudes of these components can provide insights into the ground electronic state and the geometry of the complex. acs.org For example, an elongated octahedral or square pyramidal geometry often results in g∥ > g⊥ > 2.0. ethz.ch The hyperfine splitting pattern, arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2), typically shows four lines in the parallel region of the spectrum. ethz.ch

| Parameter | Typical Value Range | Information Provided |

|---|---|---|

| g∥ | 2.2 - 2.4 | Coordination geometry and nature of the ground state |

| g⊥ | 2.0 - 2.1 | |

| A∥ (x 10⁻⁴ cm⁻¹) | 120 - 200 | Covalency of the metal-ligand bond |

Mass spectrometry (MS) is a valuable tool for confirming the molecular weight of this compound and for studying its fragmentation behavior in the gas phase. nih.gov Electron impact (EI) mass spectrometry of similar copper(II) carboxylate complexes has shown the presence of metallated species in the gas phase. nih.gov

The fragmentation patterns of copper(II) carboxylates often involve the sequential loss of the carboxylate and/or other coordinated ligands. researchgate.net For dimeric copper(II) carboxylates, pseudomolecular ions corresponding to the loss of one carboxylate ligand are often observed. nih.gov The mass spectra of copper(I) carboxylates, which can be formed from the thermal decomposition of cupric carboxylates, often show dimeric structures in the vapor phase. cdnsciencepub.comcdnsciencepub.com The fragmentation pathways can differ depending on whether the carboxylate ligand is derived from an alkyl or an aryl carboxylic acid. cdnsciencepub.comcdnsciencepub.com

Diffraction-Based Structural Analysis

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Crystal Packing

Single-Crystal X-ray Diffraction (SC-XRD) provides definitive information on the molecular structure of this compound. Like many other copper(II) carboxylates, this compound typically forms a dinuclear "paddle-wheel" structure. nih.gov In this arrangement, two copper(II) ions are bridged by four syn, syn-η¹:η¹:μ carboxylate ligands. nih.gov

The coordination geometry around each copper(II) center is generally a distorted square pyramid. nih.govnih.govunl.pt The basal plane of the pyramid is composed of four oxygen atoms from the bridging carboxylate groups, while the apical position is often occupied by an axial ligand, such as a water molecule or a solvent molecule from the crystallization medium. nih.govmdpi.com The copper atom is typically slightly displaced from the basal plane towards the apical ligand. unl.pt

Interactive Table 1: Representative Crystallographic Data for a Dinuclear Copper(II) Carboxylate Complex

| Parameter | Value | Reference |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | dtu.dk |

| a (Å) | 8.196 | researchgate.net |

| b (Å) | 13.124 | researchgate.net |

| c (Å) | 25.612 | researchgate.net |

| β (°) | 115.32 | dtu.dk |

| Cu···Cu distance (Å) | ~2.60 | mdpi.com |

| Cu-O (equatorial) (Å) | 1.962 - 1.976 | nih.gov |

| Cu-N/O (axial) (Å) | ~2.18 | nih.gov |

| Coordination Geometry | Distorted Square Pyramidal | nih.govnih.govresearchgate.net |

Thermal Analysis and Decomposition Pathways

Thermal analysis techniques are critical for determining the stability and decomposition behavior of this compound. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide complementary information on mass loss and thermal events as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The TGA curve for a typical copper(II) carboxylate complex reveals a multi-step decomposition process. researchgate.net

The first stage of weight loss, if present, usually corresponds to the removal of coordinated solvent or water molecules from the axial positions of the paddle-wheel structure. researchgate.net This dehydration or desolvation step typically occurs at temperatures below 200°C. scielo.br The subsequent stages involve the decomposition of the organic carboxylate ligands. This process leads to the formation of gaseous products and a solid residue. dtu.dk Depending on the atmosphere (inert or oxidative), the final residue is typically metallic copper (in an inert atmosphere) or copper(II) oxide (in air). dtu.dk The decomposition of the anhydrous complex generally begins at temperatures above 200°C. scielo.brakjournals.com

Interactive Table 2: Representative TGA Decomposition Steps for a Copper(II) Carboxylate Complex

| Step | Temperature Range (°C) | Mass Loss (%) | Assignment |

| 1 | 100 - 180 | ~5% | Loss of coordinated water/solvent molecules. scielo.br |

| 2 | 220 - 350 | ~65% | Decomposition of the carboxylate ligands to form gaseous products. dtu.dk |

| 3 | >350 | - | Formation of the final residue (e.g., CuO in air, Cu in N₂). dtu.dk |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. libretexts.org The DTA curve shows peaks corresponding to thermal events. longdom.org Endothermic peaks indicate processes that absorb heat, such as melting, dehydration, or some phase transitions. scielo.brlibretexts.org Exothermic peaks signify heat-releasing processes, typically associated with oxidative decomposition or certain crystallographic phase changes. orientjchem.org

For this compound, an initial endothermic peak in the DTA curve would correspond to the loss of any axial solvent molecules, aligning with the first mass loss step in the TGA. scielo.br The subsequent decomposition of the organic ligand is often a complex process that can involve both endothermic and exothermic events, which would be reflected in the DTA curve. scribd.com These events provide insight into the energetics of the decomposition pathway.

Magnetic Properties of this compound Complexes

The magnetic properties of this compound are dominated by the dimeric nature of its structure. The two closely spaced copper(II) ions (each with an S=1/2 spin state) within the paddle-wheel core are magnetically coupled. mdpi.comacs.org

Studies on analogous copper(II) carboxylate dimers consistently show a strong antiferromagnetic interaction between the two metal centers. mdpi.comrsc.org This interaction is mediated by a superexchange mechanism through the bridging carboxylate ligands. mdpi.com As a result of this antiferromagnetic coupling, the magnetic moment of the complex at room temperature is significantly lower than the value expected for two non-interacting Cu(II) ions. As the temperature is lowered, the magnetic susceptibility decreases because the spins align in an antiparallel fashion, populating the diamagnetic (S=0) ground state. nih.gov

This magnetic behavior can be modeled using the Bleaney-Bowers equation, which describes the singlet-triplet energy gap (2J). nih.gov A negative and large value of 2J (typically in the range of -250 to -350 cm⁻¹) confirms the strong antiferromagnetic coupling. mdpi.com The temperature dependence of the magnetic susceptibility is a hallmark of these dimeric copper(II) carboxylate systems. nih.gov

Interactive Table 3: Representative Magnetic Susceptibility Data for a Dimeric Copper(II) Carboxylate Complex

| Temperature (K) | Molar Susceptibility (χₘ) (x 10⁻⁶ cm³/mol) | Effective Magnetic Moment (μₑₗₑ) (B.M.) |

| 300 | 1050 | 1.59 |

| 200 | 850 | 1.17 |

| 100 | 350 | 0.53 |

| 50 | 50 | 0.14 |

| 10 | <5 | <0.05 |

Coordination Chemistry and Molecular Architectures of Branched Copper Ii Carboxylates

Coordination Modes of the 2,2-Dimethyloctanoate Ligand

The carboxylate group of the 2,2-dimethyloctanoate ligand can adopt several coordination modes when binding to copper(II) ions. These modes are fundamental to the formation of various molecular structures.

The most common coordination mode for carboxylate ligands with copper(II) ions is the bridging bidentate fashion, which typically leads to the formation of a dinuclear "paddlewheel" structure. In this arrangement, four 2,2-dimethyloctanoate ligands would bridge two copper(II) ions. Each copper ion is coordinated to four oxygen atoms from the four bridging carboxylate groups in a square planar geometry. The two copper ions are brought into close proximity, typically with a Cu-Cu distance of around 2.6 Å.

The axial positions of this paddlewheel dimer can be occupied by neutral donor ligands, such as water, alcohols, or pyridine (B92270) derivatives. The general formula for such a complex would be [Cu₂(O₂CR)₄L₂], where R is the 2,2-dimethyloctyl group and L is the axial ligand. The bulky nature of the 2,2-dimethyloctanoate ligand may influence the packing of these paddlewheel units in the solid state.

Table 1: Expected Structural Parameters for a Dinuclear Cupric 2,2-dimethyloctanoate Paddlewheel Complex

| Parameter | Expected Value/Geometry | Notes |

|---|---|---|

| Coordination Geometry | Distorted Square Pyramidal | Four equatorial oxygen atoms from carboxylates and one axial ligand. |

| Cu-Cu Distance | ~2.6 Å | Characteristic of paddlewheel structures with antiferromagnetic coupling. |

| Cu-O (equatorial) | ~1.9-2.0 Å | Typical bond lengths for copper(II) carboxylates. |

| Cu-L (axial) | ~2.1-2.2 Å | Bond length is dependent on the nature of the axial ligand. |

| Carboxylate Coordination | Syn-syn bridging bidentate | Connects the two copper(II) centers. |

While less common for the formation of simple dimers, monodentate and chelating coordination modes of the 2,2-dimethyloctanoate ligand are also possible, particularly in the presence of other co-ligands. In a monodentate coordination, only one of the carboxylate oxygen atoms binds to the copper(II) center. This mode is often observed in mononuclear complexes or in polynuclear structures where the carboxylate acts as a linker between different metal centers.

Chelating coordination, where both oxygen atoms of the same carboxylate ligand bind to a single copper(II) ion, would lead to the formation of a strained four-membered ring. This mode is generally less favorable for simple carboxylates but can be enforced by the presence of bulky co-ligands that prevent the formation of bridged structures.

Nuclearity of this compound Complexes

The nuclearity of a coordination compound refers to the number of metal centers in a discrete molecule. For this compound, mononuclear, dinuclear, and polynuclear species are theoretically possible, with their formation depending on reaction conditions and the presence of other ligands.

Mononuclear this compound complexes would contain a single copper(II) ion. These are typically formed when the coordination sphere of the copper is saturated by strong chelating ligands, leaving the 2,2-dimethyloctanoate to act as a counter-ion or to coordinate in a monodentate fashion. For example, in the presence of a bulky multidentate nitrogen-containing ligand, a complex of the type [Cu(N-ligand)(O₂CR)₂] could be formed, where the carboxylates are monodentate. The geometry around the copper(II) center in such complexes is often distorted octahedral or square pyramidal.

As previously discussed, the dinuclear paddlewheel structure is the most anticipated and common structural type for copper(II) carboxylates. The formation of [Cu₂(O₂CR)₄L₂] with R being the 2,2-dimethyloctyl group is highly probable. These dinuclear units are characterized by significant antiferromagnetic coupling between the two copper(II) centers, a consequence of the superexchange pathway through the bridging carboxylate ligands. The magnetic properties of such a compound would be a key area of research.

Table 2: Comparison of Expected Properties for Different Nuclearities of this compound

| Nuclearity | Common Structural Motif | Key Identifying Feature |

|---|---|---|

| Mononuclear | Distorted Octahedral/Square Pyramidal | Single Cu(II) center, often with bulky co-ligands. |

| Dinuclear | Paddlewheel | Two closely spaced Cu(II) centers bridged by four carboxylates. |

| Polynuclear | Extended 1D, 2D, or 3D networks | Carboxylate or other ligands linking multiple metal centers. |

Polynuclear and coordination polymer structures involving this compound could be envisaged, particularly if a secondary ligand with multiple donor sites is introduced. For instance, a bifunctional ligand like pyrazine (B50134) or 4,4'-bipyridine (B149096) could axially coordinate to the paddlewheel dimers, linking them into one-dimensional chains.

Geometric Distortions and Stereochemical Preferences around the Cu(II) Center

Square Planar Geometries

A square planar geometry can be considered an extreme case of a Jahn-Teller distorted octahedron, where the axial ligands have been removed to an infinite distance. In copper(II) carboxylate systems, this four-coordinate environment is achieved under specific steric and electronic conditions. The coordination is typically satisfied by two bidentate ligands or a single tetradentate ligand. rsc.org For instance, the reaction of copper(II) acetate (B1210297) with certain Schiff base ligands can result in complexes where the Cu(II) ion is coordinated in a square-planar or a tetrahedrally distorted square-planar geometry. rsc.orgmdpi.com X-ray crystallography of such complexes reveals a Cu(II) center adopting a nearly planar coordination. eurjchem.com

The stability of this geometry is influenced by the ligand field strength and steric hindrance. While less common than five- or six-coordinate environments for copper carboxylates, the square planar arrangement is a fundamental stereochemical possibility.

Table 1: Representative Bond Parameters for a Square Planar Cu(II) Complex Data derived from analogous Cu(II) complexes.

| Parameter | Value | Reference |

|---|---|---|

| Coordination Geometry | Distorted Square Planar | nih.gov |

| Cu-N Bond Lengths (Å) | 2.024 | nih.gov |

| Cu-Cl Bond Lengths (Å) | 2.234 | nih.gov |

Distorted Octahedral and Square Pyramidal Environments

More commonly, the Cu(II) center in branched carboxylate complexes adopts six-coordinate distorted octahedral or five-coordinate square pyramidal geometries.

The distorted octahedral environment is the classic manifestation of the Jahn-Teller effect in Cu(II) complexes. researchgate.netrsc.org This "4+2" coordination pattern features four shorter bonds in the equatorial plane and two significantly longer bonds in the axial positions. rsc.orgnih.gov In a complex like bis(2-methylbenzoato-κ² O,O′)(1,10′-phenanthroline-κ² N,N′)copper(II), the Cu(II) atom is chelated by two nitrogen atoms from the phenanthroline ligand and four oxygen atoms from the two carboxylate anions. A significant Jahn-Teller distortion is observed, with the two axial Cu-O distances being substantially longer than those in the equatorial plane. nih.gov

Table 2: Example of Bond Distances in a Distorted Octahedral Cu(II) Complex Data for [Cu(C₈H₇O₂)₂(C₁₂H₈N₂)]

| Bond | Type | Length (Å) | Reference |

|---|---|---|---|

| Cu-O1 | Equatorial | 1.927 | nih.gov |

| Cu-O3 | Equatorial | 1.919 | nih.gov |

| Cu-O2 | Axial | 2.609 | nih.gov |

| Cu-O4 | Axial | 2.666 | nih.gov |

The square pyramidal geometry is also prevalent for Cu(II) carboxylates. nih.gov This five-coordinate environment is a key feature of the common dinuclear "paddle-wheel" structure, where two copper(II) ions are bridged by four syn, syn-η¹:η¹:μ carboxylate ligands. nih.govmdpi.com In these structures, the base of the pyramid is formed by the four oxygen atoms from the bridging carboxylates, and the apical position is occupied by an auxiliary ligand, such as a substituted pyridine. nih.gov The deviation from ideal square pyramidal geometry can be seen in the bond angles, which often differ from the ideal 90° and 180°. nih.gov The copper atom is typically displaced slightly out of the basal plane towards the apical ligand.

Influence of Auxiliary Ligands on Coordination Geometry and Stability

The coordination geometry and stability of copper(II) carboxylate complexes, including this compound, are profoundly influenced by the presence of auxiliary ligands. nih.govnih.gov These co-ligands can complete the coordination sphere of the copper ion, dictating the final molecular architecture.

The introduction of N-donor ligands like pyridine, 2,2'-bipyridine, or 1,10-phenanthroline (B135089) can lead to the formation of stable five- or six-coordinate complexes. nih.govias.ac.in For example, in dinuclear paddle-wheel carboxylate structures, pyridine derivatives often occupy the axial positions of the square pyramidal copper centers. nih.gov The nature of these auxiliary ligands can tune the electronic properties and steric environment of the complex.

Solvent molecules such as water or methanol (B129727) can also act as auxiliary ligands, coordinating to the copper center to satisfy its coordination preference. mdpi.com The presence of different ancillary ligands can even control the self-assembly process, leading to variations in the nuclearity of the complexes, allowing for the formation of di-, tri-, or tetranuclear copper structures from the same carboxylate system. nih.gov The stability of the resulting complex is often enhanced by the formation of these more saturated coordination spheres. The coordination of these ligands directly impacts the bond lengths and angles around the Cu(II) center, thereby modulating the degree of geometric distortion. nih.gov

Computational and Theoretical Investigations of Cupric 2,2 Dimethyloctanoate Systems

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. By approximating the electron density of a system, DFT can accurately calculate molecular geometries, energies, and other electronic properties. For a copper(II) complex like cupric 2,2-dimethyloctanoate, which features a d⁹ metal center, DFT is particularly useful for describing the coordination environment and the nature of the metal-ligand bonding.

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for explaining chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgjmcs.org.mx A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. jmcs.org.mx

In the context of this compound, the HOMO is expected to have significant contributions from the d-orbitals of the copper(II) ion and the p-orbitals of the oxygen atoms from the carboxylate ligands. The LUMO is typically dominated by the antibonding orbitals resulting from the metal-ligand interaction. DFT calculations for analogous copper(II) carboxylate complexes show HOMO-LUMO gaps typically ranging from 3 to 5 eV. jmcs.org.mxresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

DFT calculations allow for the visualization and quantification of electron density distribution within the this compound molecule. This analysis reveals the nature of chemical bonds and the partial atomic charges on each atom. Methods such as Natural Bond Orbital (NBO) analysis are employed to calculate these charges, providing insight into the electrostatic interactions within the molecule. researchgate.net

For a Cu(II) carboxylate complex, the copper center is expected to carry a significant positive charge, indicating its electrophilic nature. The oxygen atoms of the carboxylate groups will, in turn, possess negative charges, reflecting their nucleophilic character. This charge separation confirms the ionic contribution to the copper-oxygen bond, which also has significant covalent character. ias.ac.in The bulky 2,2-dimethyl groups on the octanoate (B1194180) ligand would primarily influence the steric properties of the complex but have a lesser effect on the core electronic structure compared to the coordinating carboxylate groups.

Quantum Chemical Descriptors and Reactivity Prediction

From the energies of the frontier orbitals, a set of quantum chemical descriptors can be derived to predict the global reactivity of this compound. These descriptors provide a quantitative measure of various aspects of chemical behavior. davidpublisher.com

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder molecule.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the molecule's polarizability.

These descriptors for a model copper(II) carboxylate system are presented in the table below, illustrating how DFT can quantify the reactivity of such compounds. researchgate.netfrontiersin.org

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.5 |

| Chemical Potential (μ) | -χ | -4.5 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.0 |

| Chemical Softness (S) | 1 / η | 0.5 |

Further refining the prediction of reactivity, the electrophilicity index (ω) and nucleophilicity index (ε) can be calculated.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts an optimal amount of electronic charge from the environment. It is defined as ω = μ² / (2η).

Nucleophilicity Index (ε): Quantifies the electron-donating ability of a molecule. It is often correlated with the HOMO energy (ε ≈ E_HOMO).

These indices are valuable for predicting how this compound might interact with other reagents in chemical reactions.

Theoretical Modeling of Magnetic Exchange Interactions (e.g., Broken Symmetry Approach)

Many copper(II) carboxylates, including potentially this compound, exist as dinuclear "paddle-wheel" structures. nih.gov In these structures, two copper(II) ions are bridged by four carboxylate ligands. Each Cu(II) ion has one unpaired electron (d⁹ configuration), and these two electrons can interact magnetically. This interaction, known as magnetic exchange, can be either ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel).

The strength of this interaction is quantified by the magnetic exchange coupling constant, J. DFT calculations, particularly using the Broken Symmetry (BS) approach, are highly effective for predicting the sign and magnitude of J. nih.govmdpi.com In a BS-DFT calculation, the spin density on one metal center is initialized as "spin-up" while the other is "spin-down," creating an artificial low-spin state. The energy difference between this broken symmetry state and the high-spin (triplet) state can then be used to calculate the J value. youtube.com

For most dinuclear copper(II) carboxylates, a strong antiferromagnetic coupling is observed, resulting in a singlet ground state where the magnetic moments of the two copper ions cancel each other out at low temperatures. acs.org The magnitude of J is sensitive to the geometry of the Cu₂O₈ core, including the Cu-Cu distance and the Cu-O-C-O-Cu superexchange pathway.

Molecular Dynamics Simulations of this compound Systems

MD simulations of copper(II) complexes, in general, are employed to investigate their structural stability, conformational changes, and interactions with their environment, such as solvents or biological macromolecules. unic.ac.cy For instance, Born-Oppenheimer ab initio molecular dynamics simulations have been used to study the metastability of certain copper(II) organic compounds. catalysis.ru In such simulations, the forces acting on the atoms are calculated using quantum chemical methods like Density Functional Theory (DFT), providing a highly detailed view of the system's evolution over time. catalysis.ru

The stability and conformational energies of Cu(II)-aminopolycarboxylate complexes have been explored using a ligand field molecular mechanics (LFMM) force field. researchgate.net This approach allows for the modeling of the coordination environment around the copper ion, which is crucial for understanding the geometry and reactivity of the complex. researchgate.net For this compound, a similar approach could elucidate the flexibility of the octanoate chains and the stability of the dimeric paddle-wheel structure characteristic of many copper(II) carboxylates. nih.govnih.gov

MD simulations can also be used to study the interaction of copper complexes with biological systems. For example, simulations have been performed to understand the permeability of a copper(II) complex with a benzimidazole (B57391) derivative through a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer, a model for cellular membranes. mdpi.com These simulations can reveal the free energy barriers for permeation and how the complex orients itself with respect to the membrane. mdpi.com Such studies on this compound could provide insights into its potential biological transport mechanisms.

The following table summarizes key parameters and findings from MD simulations of analogous copper(II) complexes, which can serve as a reference for what might be expected in simulations of this compound.

| System | Simulation Type | Key Parameters Investigated | General Findings |

| Copper(II) complexes with symmetric pyrrole (B145914) ligands | MD Simulation | Stability of metal-ligand coordination | The stability of the most favorable binding motifs of the metal ions was confirmed. unic.ac.cy |

| Copper(II) complex with 2-benzimidazolyl-urea | Atomistic MD and Biased MD | Interaction with DPPC lipid bilayer, free energy of permeation | Both the ligand and the complex showed high energy barriers for permeation. Aggregation and pore formation were observed at higher ligand concentrations. mdpi.com |

| Bulk Copper Material | MD Simulation | Effect of temperature and atom number on structural properties | Increased temperature led to a decrease in the Cu-Cu bond length and a transition from crystalline to amorphous structures. mdpi.com |

It is important to note that the specific parameters for a molecular dynamics simulation of this compound would need to be carefully developed and validated. This would involve the parameterization of the force field to accurately describe the interactions involving the copper ions and the 2,2-dimethyloctanoate ligands. Once a reliable model is established, MD simulations could provide valuable data on the compound's conformational dynamics, its aggregation behavior in different solvents, and its interactions with other molecules.

Biological Interactions and Mechanistic Studies of Cupric 2,2 Dimethyloctanoate Analogs

Interactions with Nucleic Acids (DNA)

The interaction of copper(II) complexes with DNA is a significant area of research, as these interactions are often implicated in their biological activities. Analogs of cupric 2,2-dimethyloctanoate, particularly other copper(II) carboxylate complexes, have been shown to bind to DNA through various modes and, in some cases, induce its cleavage.

DNA Binding Modes (Intercalation, Groove Binding)

Copper(II) carboxylate complexes can interact with DNA through non-covalent interactions, primarily intercalation and groove binding. Intercalation involves the insertion of a planar part of the complex between the base pairs of the DNA double helix. This mode of binding typically requires a planar aromatic ligand. Groove binding, on the other hand, involves the complex fitting into the minor or major grooves of the DNA.

Studies on various copper(II) carboxylate complexes have revealed diverse binding behaviors. For instance, two binuclear O-bridged copper(II) carboxylates, [Cu₂(3-ClC₆H₄CH₂COO)₄(phen)₂] and [Cu₂(3-ClC₆H₄CH₂COO)₄(bipy)₂], have been shown to interact strongly with DNA, with binding constants (Kb) of 5.07 × 10³ and 4.62 × 10³ M⁻¹, respectively researchgate.net. The presence of planar ligands like 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (bipy) can facilitate intercalative binding. However, viscosity measurements for some copper(II) phenylcarboxylate complexes suggest that they cause bends in the DNA helix, which is more characteristic of groove binding or a combination of binding modes rather than classical intercalation mdpi.com. In some cases, a decrease in the relative viscosity of DNA upon binding of copper complexes suggests a groove binding mechanism mdpi.com.

Table 1: DNA Binding Constants of Selected Copper(II) Carboxylate Analogs

DNA Cleavage Mechanisms (e.g., Oxidative Damage, Reactive Oxygen Species Generation)

Certain copper(II) complexes, including analogs of this compound, are capable of cleaving the phosphodiester backbone of DNA. This nuclease activity is often mediated by the generation of reactive oxygen species (ROS) in a process that can be described as oxidative cleavage. The redox activity of the copper ion is central to this mechanism.

The process typically involves the reduction of Cu(II) to Cu(I), which can then react with molecular oxygen to produce ROS such as superoxide radicals (O₂•⁻) and hydroxyl radicals (•OH) nih.govacs.org. These highly reactive species can then attack the deoxyribose sugar or the nucleobases of DNA, leading to strand scission nih.gov. The presence of a reducing agent, such as glutathione or ascorbic acid, can facilitate the reduction of Cu(II) to Cu(I) and thereby enhance the DNA cleavage activity acs.org.

Studies on a series of [Cu(R-benzyl-dipicolylamine)(NO₃)₂] complexes demonstrated that the efficiency of oxidative DNA cleavage is influenced by the substituents on the ligand, with the order of efficiency being methyl > methoxy (B1213986) ≈ H > fluoro ≈ nitro nih.gov. Mechanistic investigations revealed that the reactive oxygen species involved in this cleavage process were the superoxide radical and singlet oxygen nih.gov. Similarly, copper(II) complexes of Schiff base ligands have shown exceptional DNA cleavage activity, with some capable of complete double-strand cleavage of plasmid DNA mdpi.com.

The mechanism of DNA oxidation by some copper complexes has been shown to involve attacks at the C1', C4', and C5' positions of the deoxyribose moiety, which are accessible from the DNA minor groove nih.gov. The generation of ROS by copper complexes is considered a key factor in their ability to induce DNA damage acs.orgresearchgate.net. This DNA-damaging capability is a proposed mechanism for the anticancer activity of many copper compounds mdpi.commdpi.com.

Interactions with Proteins and Enzymes

The interaction of copper complexes with proteins, particularly serum albumins, is crucial for their transport and distribution in biological systems. Furthermore, these complexes can exhibit enzyme-like activities or inhibit the function of natural enzymes.

Protein Binding Affinity and Conformational Changes (e.g., Bovine Serum Albumin)

Bovine serum albumin (BSA) is often used as a model protein to study the binding of metal complexes due to its structural similarity to human serum albumin (HSA) nih.gov. Copper(II) complexes, including carboxylate analogs, can bind to BSA, and these interactions can be characterized by their binding constants and thermodynamic parameters.

The binding of copper(II) complexes to BSA can lead to quenching of the intrinsic fluorescence of the protein, which is primarily due to tryptophan residues. This quenching can occur through static or dynamic mechanisms. For many copper(II) complexes, the quenching is found to be static, indicating the formation of a ground-state complex between the copper compound and BSA nih.govresearchgate.netnih.gov.

These binding events can induce conformational changes in the protein. Circular dichroism (CD) spectroscopy is a common technique used to monitor changes in the secondary structure of proteins upon ligand binding. Studies have shown that the binding of some copper(II) complexes to BSA leads to a significant reduction in its α-helical content, indicating a partial unfolding or conformational rearrangement of the protein nih.govresearchgate.net. The binding affinity is influenced by the nature of the ligands coordinated to the copper ion, with the carboxylate moiety in some ligands playing a role in favoring binding at specific sites on the albumin nih.gov.

Table 2: Binding Parameters for the Interaction of Copper(II) Analogs with Bovine Serum Albumin (BSA)

Enzyme Mimetic Activity and Inhibition Studies (e.g., Antioxidant Enzymes)

Copper(II) carboxylate complexes have been investigated for their ability to mimic the function of certain enzymes. This biomimetic activity is often related to the redox properties of the copper center. For instance, some copper(II) carboxylate complexes have been shown to exhibit catecholase activity, mimicking the function of the copper-containing enzyme catechol oxidase, which catalyzes the oxidation of catechols to quinones birzeit.edu.

In addition to mimicking enzyme activity, copper complexes can also act as enzyme inhibitors. For example, two new binuclear O-bridged copper(II) carboxylates, [Cu₂(3-ClC₆H₄CH₂COO)₄(phen)₂] and [Cu₂(3-ClC₆H₄CH₂COO)₄(bipy)₂], showed strong inhibition of the enzyme α-glucosidase, with IC₅₀ values of 34.6 and 30.1 μM, respectively researchgate.net. Another copper(II) carboxylate complex demonstrated strong inhibition of butyrylcholinesterase with an IC₅₀ value of 95.8 μM researchgate.net. This inhibition can occur through the binding of the complex to the active site of the enzyme, thereby blocking its catalytic function.

The interaction with antioxidant enzymes is also of interest. While some copper complexes can mimic the activity of superoxide dismutase (SOD), an important antioxidant enzyme, other studies have shown that copper can inhibit the activity of catalase, another key antioxidant enzyme nih.gov. This inhibition may be due to the generation of ROS by copper that damage the enzyme's structure or through direct interaction with critical functional groups on the enzyme nih.gov.

Cellular Uptake and Subcellular Localization Mechanisms

The biological activity of any compound is contingent upon its ability to enter cells and reach its target. The cellular uptake of copper complexes is a complex process that can be influenced by the ligands surrounding the copper ion uottawa.ca. The lipophilicity of the complex can play a role, with more lipophilic complexes potentially crossing the cell membrane more easily rsc.org.

The uptake of copper is a regulated process involving specific transporter proteins. Copper transporter 1 (Ctr1) is a key protein responsible for copper uptake into cells nih.gov. Once inside the cell, copper is chaperoned by various proteins to prevent the release of free, potentially toxic, copper ions nih.gov.

The subcellular localization of copper is tightly controlled. It is known to accumulate in certain organelles, and its distribution can vary between different cell types. For instance, in the brain, glial cells tend to have higher copper levels than neurons nih.gov. Dysregulation of copper homeostasis and its subcellular distribution is associated with several neurological disorders nih.govnih.gov. While specific studies on the cellular uptake and subcellular localization of this compound analogs are limited, the general mechanisms of copper transport and distribution provide a framework for understanding how these compounds might behave in a cellular environment. The ligand environment of the copper complex can significantly influence its recognition by cellular uptake machinery and its subsequent intracellular fate uottawa.ca.

Environmental Interactions and Transformations of Copper Ii Carboxylate Complexes

Speciation of Copper(II) in Aquatic Environments

The speciation of copper in aquatic systems is a critical determinant of its bioavailability and toxicity. In natural waters, the free cupric ion (Cu²⁺) is highly reactive and readily forms complexes with a variety of inorganic and organic ligands.

In aquatic environments, copper(II) ions can form complexes with various ligands present in the water. At typical environmental pH levels, hydroxide (B78521) ions (OH⁻) are significant inorganic ligands, leading to the formation of soluble copper-hydroxo complexes. researchgate.net The speciation of copper is also heavily influenced by the presence of dissolved organic matter (DOM), which contains functional groups like carboxylic acids that can complex with copper. wiserpub.comfree.fr

The introduction of cupric 2,2-dimethyloctanoate into an aquatic system will result in an equilibrium between the intact complex and its dissociated components: the cupric ion and the 2,2-dimethyloctanoate anion. The extent of this dissociation is influenced by the pH, water hardness, and the presence of other competing ligands. In most natural waters, the majority of dissolved copper is complexed with organic ligands, which significantly reduces the concentration of the free, more toxic, Cu²⁺ ion. otago.ac.nz It is estimated that over 99.7% of total dissolved copper in marine waters can be complexed with organic ligands. otago.ac.nz

The 2,2-dimethyloctanoate anion, being a carboxylate, will contribute to the pool of organic ligands available to complex with copper and other metal ions. However, due to its long, branched alkyl chain, its solubility in water is expected to be low, influencing its partitioning between the aqueous phase and particulate matter.

Table 1: Examples of Copper(II) Species in Aquatic Environments

| Species Type | Examples | Factors Influencing Formation |

| Free Ion | Cu²⁺(aq) | pH, presence of ligands |

| Hydroxide Complexes | Cu(OH)⁺, Cu(OH)₂⁰ | pH |

| Carboxylate Complexes | [Cu(RCOO)]⁺, [Cu(RCOO)₂]⁰ | Presence of carboxylate ligands (e.g., from DOM or 2,2-dimethyloctanoate) |

| Complexes with DOM | Cu-Fulvic acid, Cu-Humic acid | Concentration and nature of dissolved organic matter |

Sorption and Binding Mechanisms to Environmental Matrices (Sediments, Organic Matter)

The transport and fate of this compound are significantly affected by its interaction with solid phases in the environment, such as sediments and suspended organic matter. The lipophilic nature of the 2,2-dimethyloctanoate ligand suggests a strong tendency for this compound to sorb to these matrices.

Sorption can occur through various mechanisms, including ion exchange, complexation, and hydrophobic partitioning. Copper(II) ions can bind to negatively charged sites on clay minerals and organic matter. researchgate.netnih.gov The carboxylate group of the 2,2-dimethyloctanoate can also participate in complexation reactions with metal ions already present in the sediment.

Furthermore, the long, nonpolar alkyl chain of the 2,2-dimethyloctanoate ligand will drive the molecule to associate with the organic fraction of sediments and soils to minimize its contact with water. This hydrophobic sorption is a key mechanism for the accumulation of organic pollutants in environmental matrices. Research has shown that organic matter is a primary component for adsorbing copper(II) ions. researchgate.netnih.gov The addition of organic manure to soil has been found to increase the adsorption and complexation of copper. nih.gov

Table 2: Factors Influencing Sorption of Copper(II) Carboxylates

| Environmental Matrix | Key Properties | Dominant Sorption Mechanisms |

| Sediments | Clay content, organic matter content, pH, cation exchange capacity | Ion exchange, surface complexation, hydrophobic partitioning |

| Suspended Organic Matter | High surface area, abundance of functional groups (carboxyl, hydroxyl) | Complexation, hydrophobic sorption |

| Soils | Organic matter content, clay mineralogy, pH | Ion exchange, complexation with humic substances, hydrophobic partitioning |

Dissolution and Oxidation-Reduction Pathways in Natural Systems

The dissolution of this compound in natural waters is expected to be limited by its low aqueous solubility. Once dissolved, the copper(II) ion can participate in oxidation-reduction (redox) reactions. Copper can exist in two primary oxidation states in the environment: Cu(I) and Cu(II). uncw.edu

While Cu(II) is the more stable oxidation state in oxic waters, reduction to Cu(I) can occur in the presence of reducing agents, such as certain types of dissolved organic matter or in anoxic environments like sediment porewaters. nih.gov Natural organic matter can mediate the redox transformation of copper. nih.gov Conversely, Cu(I) can be re-oxidized to Cu(II) in the presence of oxygen. These redox transformations are critical as they affect the solubility, mobility, and toxicity of copper. For instance, Cu(I) can form strong complexes with certain ligands, potentially influencing its fate. frontiersin.org The stability of copper(II) complexes can influence water oxidation rates. rsc.org

The 2,2-dimethyloctanoate ligand itself is generally resistant to redox reactions under typical environmental conditions but can be subject to microbial degradation over time.

Bioaccumulation and Biotransformation Mechanisms in Model Organisms

Bioaccumulation is the process by which organisms absorb and concentrate chemicals from their environment. The potential for bioaccumulation of this compound is influenced by the properties of both the copper ion and the organic ligand.

Copper is an essential micronutrient for most organisms but can be toxic at elevated concentrations. scispace.com Aquatic organisms can take up copper directly from the water or through their diet. nih.gov The bioavailability of copper is largely determined by its speciation, with the free Cu²⁺ ion being the most readily bioavailable form. nih.gov

The lipophilic nature of the 2,2-dimethyloctanoate ligand suggests that this compound could have a high potential for bioaccumulation in the fatty tissues of organisms. This is a common characteristic of compounds with long alkyl chains. Once inside an organism, this compound may be subject to biotransformation. The ester linkage can be hydrolyzed by enzymes, releasing the copper ion and 2,2-dimethyloctanoic acid. The copper ion would then enter the organism's copper regulation pathways, while the fatty acid would be metabolized.

Studies on various aquatic organisms have shown that copper accumulation can be organ-specific, with the liver and kidneys often showing the highest concentrations. nih.gov The accumulation of copper generally increases with both the concentration in the environment and the duration of exposure. nih.gov

Table 3: Potential Bioaccumulation and Biotransformation of this compound

| Process | Description | Influencing Factors |

| Bioaccumulation | Uptake and concentration of the compound in organisms. | Lipophilicity of the 2,2-dimethyloctanoate ligand, copper speciation in water, organism's feeding strategy and metabolic rate. |

| Biotransformation | Metabolic conversion of the compound within the organism. | Enzymatic activity (e.g., esterases), detoxification pathways (e.g., metallothionein (B12644479) binding for copper). |

| Toxicity | Adverse effects on the organism. | Concentration of bioavailable copper, sensitivity of the organism, efficiency of detoxification mechanisms. |

Future Research Directions and Emerging Opportunities for Cupric 2,2 Dimethyloctanoate Research

Advanced Synthetic Strategies for Tailored Structures and Functionalities

The future synthesis of cupric 2,2-dimethyloctanoate and its derivatives will likely move beyond conventional methods to embrace more sophisticated strategies that allow for precise control over the final structure and function. The development of heteroleptic complexes, which incorporate more than one type of ligand, offers a pathway to immense structural diversity and multi-tasking functionalities. By introducing secondary ligands alongside 2,2-dimethyloctanoate, researchers can fine-tune the electronic and steric properties of the copper center, leading to complexes with tailored catalytic or biological activities.

Electrochemical synthesis represents another promising frontier, providing a clean and controllable route to produce copper(II) carboxylates. This technique, which uses an electrochemical oxidation process, could be optimized for this compound to achieve high yields and purity under mild conditions. Furthermore, hydrothermal and solvothermal methods, which have been successfully used to create crystalline metal-organic frameworks (MOFs) from other copper carboxylates, could be adapted to generate novel polymeric or cluster structures of this compound. The influence of the carboxylate's basicity on the self-assembly process will be a critical factor in determining the final architecture of these materials.

| Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Heteroleptic Synthesis | Incorporation of one or more different secondary ligands in addition to the 2,2-dimethyloctanoate ligand. | Allows for fine-tuning of electronic/steric properties; creates multifunctional complexes. | |

| Electrochemical Methods | Synthesis via electrochemical oxidation of a copper anode in the presence of the carboxylic acid ligand. | High purity and yield; mild reaction conditions; controllable process. | |

| Hydrothermal/Solvothermal Synthesis | Crystallization from a solution at elevated temperatures and pressures. | Can produce highly crystalline materials like Metal-Organic Frameworks (MOFs) and coordination polymers. | |

| In Situ Formation | Generation of the copper carboxylate within a reaction mixture, for example, from a copper current collector and the carboxylic acid. | Useful for applications like battery electrode formulation where the active material is formed in place. |

Design of Multi-functional Materials Incorporating this compound

This compound is a promising building block for the design of novel multi-functional materials. A significant opportunity lies in its use for constructing Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials with applications in gas storage, separation, and catalysis. The branched, bulky nature of the 2,2-dimethyloctanoate ligand could introduce unique steric hindrance, influencing the pore size, topology, and stability of the resulting MOF. Strategies such as employing two-ligand modulation during synthesis could allow for the creation of ultra-small MOF nanocrystals, which are well-dispersed in nonpolar solvents and suitable for thin-film device applications.

Beyond MOFs, this compound can serve as a precursor for the fabrication of nanomaterials. Dinuclear copper(II) carboxylate complexes have been successfully used to form copper and copper oxide materials through vapor and 'wet' deposition methods like spin-coating and dip-coating. The thermal decomposition of this compound could be precisely controlled to yield nanoparticles with specific sizes and morphologies for applications in electronics, plasmonics, and catalysis. The "inverse design" strategy, which combines theoretical modeling with chemical synthesis, provides a blueprint for creating complex, multifunctional materials by strategically combining different nanocrystal building blocks.

| Material Type | Description | Potential Application | Reference |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Crystalline coordination polymers with porous structures built from copper ions and 2,2-dimethyloctanoate linkers. | Gas storage, chemical separations, heterogeneous catalysis. | |

| Copper/Copper Oxide Nanoparticles | Nanoscale materials formed by the controlled thermal decomposition of the this compound precursor. | Conductive inks, catalysts, antimicrobial agents, plasmonics. | |

| Hybrid Materials | Composites where this compound is integrated with other materials like polymers or inorganic nanoparticles. | Enhanced mechanical, thermal, or electronic properties. | |

| Battery Electrode Materials | Formed via in situ reaction between a copper current collector and the carboxylic acid during electrode formulation. | High-capacity energy storage. |

Deeper Computational Insights into Reactivity, Mechanism, and Structure-Property Relationships

Computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound applications. Density Functional Theory (DFT) is particularly well-suited for studying copper(II) complexes, providing deep insights into their electronic structure, geometry, and reactivity. Future research will heavily rely on DFT calculations to predict the structure-property relationships of novel complexes derived from this compound. These theoretical studies can elucidate the nature of intramolecular charge transfer processes by analyzing frontier molecular orbitals (HOMO-LUMO), which is crucial for predicting reactivity.

For instance, DFT can be used to model the interaction of this compound with various substrates, helping to understand potential catalytic mechanisms or binding modes with biological targets. Advanced techniques like Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions within the crystal structure, which are vital for understanding the material's bulk properties. Furthermore, molecular docking studies can computationally screen the binding potential of this compound complexes against biological macromolecules like DNA or proteins, guiding the design of new therapeutic or diagnostic agents.

| Computational Method | Information Yielded | Application Area | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO-LUMO gap), reaction energies, spectroscopic properties. | Predicting reactivity, stability, and structure-property relationships. | |

| Hirshfeld Surface Analysis | Visualization and analysis of intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in a crystal lattice. | Understanding crystal packing and material properties. | |

| Molecular Docking | Prediction of the preferred orientation and binding affinity of a molecule to a target macromolecule. | Guiding the design of biologically active compounds and probes. | |

| Radial Distribution Function (RDF) Analysis | Describes how the density of surrounding matter varies as a function of distance from a point; can confirm material properties like water resistance. | Characterizing the structure of materials, especially in relation to solvent interactions. |

Exploration of Novel Catalytic Pathways for Sustainable Chemical Synthesis

Copper-based catalysts are attractive for sustainable chemical synthesis due to copper's abundance and low toxicity. This compound is a candidate for exploration in novel catalytic pathways, particularly those aligned with green chemistry principles. A major area of opportunity is in the chemical fixation of carbon dioxide (CO₂). Copper complexes have shown significant promise in catalyzing the carboxylation of C-H bonds using CO₂ as a renewable C1 feedstock. Research could focus on utilizing this compound to catalyze the transformation of terminal alkynes or aromatic heterocycles into valuable carboxylic acids under mild conditions. The bulky, lipophilic nature of the 2,2-dimethyloctanoate ligand may enhance catalyst solubility in organic substrates and influence selectivity.

The development of reusable, heterogeneous catalysts is another key direction. This compound could be immobilized on solid supports, such as chitosan, to create efficient and recyclable catalytic systems that operate in green solvents like water. Such systems could be applied to a range of important organic transformations, including cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) and cycloadditions. Furthermore, its potential as a photocatalyst for the degradation of organic pollutants in water, similar to other copper-based MOFs, warrants investigation.

| Catalytic Reaction | Description | Significance | Reference |

|---|---|---|---|

| CO₂ Fixation (Carboxylation) | Direct carboxylation of C-H bonds (e.g., in terminal alkynes or heteroarenes) using carbon dioxide. | Utilization of a greenhouse gas as a renewable C1 source to produce valuable chemicals. | |

| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds (e.g., Sonogashira, Buchwald-Hartwig reactions). | Fundamental transformations in pharmaceutical and materials synthesis. | |

| Photocatalytic Degradation | Use of light to activate the catalyst for the breakdown of organic pollutants in water. | Environmental remediation and water purification. | |

| Oxidation Reactions | Catalytic oxidation of substrates like styrene (B11656) to produce valuable aldehydes and other oxygenates. | Important industrial processes for producing chemical intermediates. |

Development of Targeted Biological Probes and Diagnostic Tools

The essential role of copper in biological systems, combined with its dysregulation in various diseases, has spurred the development of chemical tools to study its cellular behavior. A significant future opportunity for this compound lies in its incorporation into targeted biological probes and diagnostic tools. While the 2,2-dimethyloctanoate ligand itself is not fluorescent, it can be part of a heteroleptic complex that includes a fluorophore. The design of such probes often relies on a "turn-on" or "off-on" mechanism, where the fluorescence is initially quenched and then restored upon selective binding to Cu(II) ions.

The development of these fluorescent probes requires careful design to ensure high selectivity for copper over other biologically relevant metal ions and sufficient sensitivity to detect labile copper pools within cells. Probes with visible or near-infrared (NIR) excitation and emission are ideal for cellular imaging to minimize autofluorescence from native cellular components. Research could focus on synthesizing novel complexes where this compound modulates the lipophilicity and cell permeability of a fluorescent probe, enabling real-time detection of copper ions in living cells and tissues. Such tools would be invaluable for understanding the roles of copper in normal physiology and in pathological conditions like neurodegenerative diseases.

| Design Principle | Description | Importance | Reference |

|---|---|---|---|

| "Off-On" Fluorescence Mechanism | The probe is non-fluorescent or weakly fluorescent and becomes highly fluorescent only upon binding to Cu(II). | Provides high sensitivity and low background signal. | |

| High Selectivity | The probe must bind preferentially to Cu(II) ions over other abundant cellular cations (e.g., Na+, K+, Mg2+, Ca2+, Zn2+). | Ensures that the signal accurately reports the presence of copper. | |

| Visible/NIR Wavelengths | The probe should absorb and emit light in the visible or near-infrared range (typically >500 nm). | Minimizes cellular autofluorescence and allows for deeper tissue penetration in imaging. | |

| Cell Permeability | The probe must be able to cross the cell membrane to detect intracellular copper pools. | Essential for imaging copper dynamics within living cells. | |

| Biocompatibility | The probe should exhibit low toxicity to cells at the concentrations used for imaging. | Allows for the study of biological processes without perturbing them. |

Q & A

Q. What are the established synthetic routes for cupric 2,2-dimethyloctanoate, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis typically involves reacting 2,2-dimethyloctanoic acid with copper salts (e.g., CuCO₃ or Cu(OH)₂) in a polar solvent under reflux. Key steps include stoichiometric control (1:2 Cu:acid ratio), temperature modulation (80–100°C), and purification via recrystallization. To ensure reproducibility, document detailed protocols for solvent choice, reaction time, and purification steps, adhering to standards for experimental transparency . Characterization via elemental analysis and FTIR should confirm ligand coordination and purity (>95%) .

Q. Table 1: Comparison of Synthetic Methods

| Solvent | Temperature (°C) | Yield (%) | Purity (ICP-OES) | Reference |

|---|---|---|---|---|

| Ethanol | 80 | 78 | 96.5 | |

| Acetonitrile | 100 | 85 | 97.8 |

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of FTIR (to confirm carboxylate coordination via ν(COO⁻) peaks at ~1540–1600 cm⁻¹), XRD (for crystallinity and lattice parameters), and EPR (to identify Cu²+ electronic environment). Thermogravimetric analysis (TGA) quantifies thermal stability, while ICP-OES validates copper content. Cross-validate results with NMR (for ligand integrity) and XPS (surface composition) .

Q. How does this compound degrade under standard storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity (40–80% RH), temperature (25–40°C), and light. Monitor degradation via HPLC for ligand breakdown products (e.g., 2,2-dimethyloctanoic acid) and XRD for crystallinity loss. Stability data should inform storage recommendations (e.g., desiccated, dark, 4°C) .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this compound in oxidation reactions?

- Methodological Answer : Perform kinetic studies using UV-Vis spectroscopy to track reaction progress under varying O₂ pressures and temperatures. Employ DFT calculations to model Cu-O intermediate formation and ligand effects on redox potential. Compare turnover frequencies (TOF) with control catalysts (e.g., Cu stearate) to isolate steric effects of the 2,2-dimethyl group .

Q. How can contradictory literature data on the compound’s solubility be resolved?

- Methodological Answer : Systematically replicate solubility experiments using standardized solvents (e.g., hexane, DMSO) and controlled temperatures (25°C ± 0.1). Apply statistical tools (e.g., ANOVA) to assess inter-lab variability. Review raw data from primary sources to identify methodological discrepancies (e.g., agitation time, filtration protocols) .

Q. What computational approaches are suitable for modeling this compound’s interaction with biomolecules?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities with proteins (e.g., serum albumin). Validate with MD simulations (AMBER/CHARMM) to assess complex stability. Pair with experimental techniques like fluorescence quenching to correlate computational and empirical data .

Q. Can green chemistry principles be applied to synthesize this compound with reduced environmental impact?

- Methodological Answer : Design solvent-free mechanochemical synthesis using a ball mill, substituting traditional solvents with biodegradable alternatives (e.g., limonene). Evaluate sustainability via E-factor calculations and life-cycle assessment (LCA). Compare energy inputs and waste generation against conventional methods .

Methodological Guidelines

- Literature Review : Use boolean search strategies (e.g., "this compound AND catalysis") in SciFinder and Web of Science, prioritizing peer-reviewed articles with >100 citations .

- Data Presentation : Follow IUPAC guidelines for reporting uncertainties and significant figures in tables and figures .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.